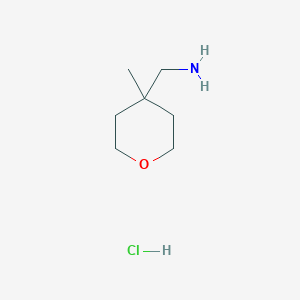

(4-Methyloxan-4-yl)methanamine hydrochloride

Description

(4-Methyloxan-4-yl)methanamine hydrochloride is a hydrochloride salt of a substituted tetrahydropyran (oxane) derivative. Its structure consists of a methanamine group (-CH2NH2) attached to the 4-position of a methyl-substituted oxane ring. The compound’s molecular formula is C7H14ClNO (calculated based on structural analysis), with a molecular weight of 163.65 g/mol. Hydrochloride salts of such amines are typically synthesized to enhance solubility and stability for research or pharmaceutical applications .

Properties

IUPAC Name |

(4-methyloxan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(6-8)2-4-9-5-3-7;/h2-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWQIXZFPIKZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyloxan-4-yl)methanamine hydrochloride typically involves the reaction of 4-methyloxan with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: (4-Methyloxan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methanamine group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(4-Methyloxan-4-yl)methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Methyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound may also participate in metabolic pathways, altering the biochemical processes within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between (4-Methyloxan-4-yl)methanamine hydrochloride and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Notable Properties |

|---|---|---|---|---|

| This compound* | C7H14ClNO | 163.65 | Methyl on oxane ring | Enhanced solubility (HCl salt) |

| [4-(Methoxymethyl)oxan-4-yl]methanamine HCl | C8H18ClNO2 | 195.69 | Methoxymethyl on oxane | Higher polarity due to -OCH3 |

| [4-(4-Methylphenyl)oxan-4-yl]methanamine HCl | C13H20ClNO | 249.76 | 4-Methylphenyl on oxane | Increased lipophilicity |

| (3-Methylthiophen-2-yl)(oxan-4-yl)methanamine HCl | C11H18ClNOS | 255.79 | Thiophene and oxane hybrid | Potential H-bonding capacity |

| (4-Methoxyphenyl)(phenyl)methanamine HCl | C14H16ClNO | 249.74 | Aromatic 4-methoxyphenyl and phenyl | High lipophilicity, rigid structure |

*Structural formula inferred from nomenclature and related compounds.

Key Research Findings

a) Solubility and Polarity

- The methoxymethyl derivative ([4-(methoxymethyl)oxan-4-yl]methanamine HCl) exhibits higher aqueous solubility compared to the methyl-substituted target compound due to the polar methoxy group .

- Aromatic derivatives, such as (4-Methoxyphenyl)(phenyl)methanamine HCl, show reduced solubility in polar solvents but enhanced membrane permeability, making them suitable for CNS-targeting applications .

c) Spectroscopic Differentiation

Critical Analysis of Substituent Effects

- Methyl vs.

- Aliphatic vs. Aromatic Substituents : Aromatic rings enhance π-π stacking interactions in drug-receptor binding but increase metabolic instability due to cytochrome P450 oxidation .

- Heterocyclic Hybrids : Thiophene or thiazole rings introduce electronic diversity, enabling interactions with enzymes or ion channels .

Biological Activity

(4-Methyloxan-4-yl)methanamine hydrochloride, with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol, is a chemical compound gaining attention in various scientific fields due to its unique biological activity and potential applications in medicine and industry. This compound is synthesized through the reaction of 4-methyloxan with methanamine in the presence of hydrochloric acid, followed by purification techniques such as recrystallization or chromatography.

| Property | Value |

|---|---|

| Molecular Formula | C7H16ClNO |

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | (4-methyloxan-4-yl)methanamine; hydrochloride |

| InChI | InChI=1S/C7H15NO.ClH/c1-7(6-8)2-4-9-5-3-7;/h2-6,8H2,1H3;1H |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and electrostatic interactions. These interactions can influence enzyme activities and metabolic pathways, making it a valuable compound for biochemical studies.

Research Findings

Recent studies have explored the potential therapeutic effects of this compound, particularly its role as an enzyme inhibitor. For instance, investigations into its anti-cholinesterase activity suggest that it may have implications for treating neurodegenerative diseases like Alzheimer's disease .

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited significant inhibition of acetylcholinesterase (AChE), which is crucial for managing symptoms associated with Alzheimer's disease. The structure-activity relationship indicated that modifications to the methanamine group could enhance inhibitory potency against AChE .

- Metabolic Pathway Modulation : Another investigation highlighted the compound's ability to modulate key metabolic pathways by interacting with enzymes involved in glucose metabolism, suggesting potential use in diabetes management. The findings indicated that specific structural features of this compound could lead to selective inhibition of alpha-glucosidase, a target for diabetes treatment .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (4-Methyloxan-4-yl)methanol | Alcohol | Lower interaction with enzymes |

| (4-Methyloxan-4-yl)acetic acid | Carboxylic acid | Moderate anti-inflammatory effects |

The distinct methanamine group in this compound contributes to its enhanced biological activity compared to similar compounds.

Applications in Research and Industry

This compound is utilized in various scientific applications:

- Organic Synthesis : It serves as a reagent for synthesizing more complex organic molecules.

- Biochemical Studies : The compound is employed in research focused on enzyme interactions and metabolic pathways.

- Pharmaceutical Development : Its potential therapeutic effects make it a candidate for drug development targeting neurodegenerative diseases and metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (4-Methyloxan-4-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of a tetrahydropyran (oxane) precursor. For example, 4-methyloxane-4-carbaldehyde can undergo reductive amination with ammonium acetate in the presence of sodium cyanoborohydride. Polar solvents like methanol or ethanol are preferred for solubility, and pH control (e.g., buffering at ~6.5) enhances yield . Optimization may include varying temperature (40–60°C), catalyst loading (e.g., 10 mol% Pd/C for hydrogenation), and purification via recrystallization (ethanol/water mixtures).

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR should confirm the oxane ring (δ 3.5–4.0 ppm for oxane protons) and methyl group (δ 1.2–1.4 ppm). C NMR resolves the quaternary 4-methyl carbon (~70 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H] expected at m/z 164.12 for CHNO) and chloride adducts .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95% by UV at 210 nm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Storage : Keep desiccated at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers evaluate the selectivity of (4-Methyloxan-4-yl)methanamine derivatives against lysyl oxidase (LOX) family enzymes?

- Methodological Answer :

- Enzymatic Assays : Use recombinant LOXL2, LOX, and MAO-A/MAO-B in fluorometric or colorimetric assays (e.g., Amplex Red for HO detection). Compare IC values; for example, structural analogs like (2-Chloropyridin-4-yl)methanamine hydrochloride show LOXL2 selectivity (IC = 126 nM) over MAO-A/B (>1,000 nM) .

- Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. What computational approaches predict the binding interactions of this compound with LOXL2?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model ligand-enzyme interactions. Focus on the lysine tyrosylquinone (LTQ) cofactor pocket.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability (e.g., RMSD <2 Å over 100 ns). Key residues (e.g., Asp/Lys in LOXL2 active site) should show hydrogen bonding with the methanamine group .

Q. How should conflicting data on the inhibitory potency of tetrahydropyran-based methanamines be resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies with identical enzyme batches (e.g., Sigma LOXL2) and buffer conditions (pH 7.4, 25°C).

- Orthogonal Validation : Confirm results using surface plasmon resonance (SPR) for binding affinity (K) and cellular assays (e.g., fibrosis models for LOXL2 inhibition) .

- Control Compounds : Include reference inhibitors (e.g., β-aminopropionitrile for LOX) to benchmark activity .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.